![molecular formula C20H16N4O2S2 B2544725 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 336174-39-1](/img/structure/B2544725.png)

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

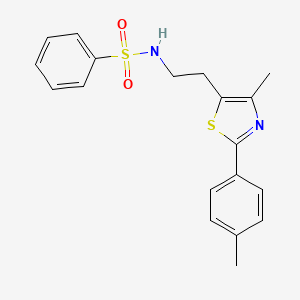

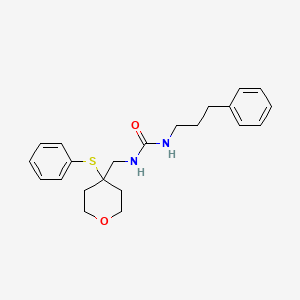

“2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with a complex structure. It contains several functional groups, including a benzyl group, an oxadiazole ring, a sulfanyl group, and a thiazole ring .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions . This intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines derivatives to afford the title oxadiazole derivatives .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups. The compound contains a benzyl group, an oxadiazole ring, a sulfanyl group, and a thiazole ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are quite complex. The process starts with phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions . This intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines derivatives to afford the title oxadiazole derivatives .

Physical And Chemical Properties Analysis

The compound is described as a yellow powder with a melting point of 270–272°C . The IR spectrum shows peaks at 3064.89 cm−1 (CH arom), 2742.76 cm−1 (CH aliph), 1614.42 cm−1 (C=O), 1539.29 cm−1 (C=N), 1292.24 cm−1 (C–O–C asymm), 1018.41 cm−1 (C–O–C symm), 796.53 cm−1 (CH), and 567.07 cm−1 (C–Cl) .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Oxadiazoles derivatives, including Oprea1_156001, have been investigated for their antibacterial properties. In a study by Salama et al., several oxadiazole derivatives were synthesized and screened against Salmonella typhi . Notably, compounds 3, 4, 10, 11, and 15 exhibited significant antibacterial activity against this pathogenic bacterium. Given the global health impact of typhoid fever, compounds like Oprea1_156001 could serve as potential leads for novel antibacterial agents.

Alkaline Phosphatase Inhibition

Substituted phenyl [(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides have been explored as alkaline phosphatase inhibitors . Alkaline phosphatase plays a crucial role in various physiological processes, and inhibiting its activity may have therapeutic implications. Oprea1_156001 could be further investigated in this context.

Antitumor and Cytotoxic Activity

Thiazoles, a related class of compounds, have demonstrated antitumor and cytotoxic effects. While Oprea1_156001 is an oxadiazole, its structural features may contribute to similar activities. Further studies could explore its potential as an antitumor agent, especially against specific cancer cell lines .

Anti-COVID-19 Activity

Interestingly, some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been computationally studied for their anti-COVID-19 properties. Although Oprea1_156001 was not specifically mentioned, its structural similarity to these compounds warrants investigation. Computational docking studies against SARS-CoV-2 proteins and in vitro assays could shed light on its potential .

Anti-Inflammatory Properties

Oxadiazoles have been reported to possess anti-inflammatory activity . While specific data on Oprea1_156001’s anti-inflammatory effects are lacking, its structural motifs suggest that it might modulate inflammatory pathways. Further research could explore this aspect.

Wirkmechanismus

Target of Action

The primary target of the compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as Oprea1_156001, is the enzyme human alkaline phosphatase (ALP) . ALP plays a crucial role in many biological processes, including phosphate metabolism and bone mineralization .

Mode of Action

Oprea1_156001 interacts with its target, ALP, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to a decrease in the hydrolysis of phosphate esters, which is the primary function of ALP . The binding of Oprea1_156001 to ALP is non-competitive, meaning it binds to a site other than the active site, changing the enzyme’s shape and reducing its activity .

Biochemical Pathways

The inhibition of ALP by Oprea1_156001 affects the phosphate metabolism pathway . This can lead to downstream effects such as altered bone mineralization and changes in energy metabolism, given the role of phosphate in ATP production .

Result of Action

The molecular effect of Oprea1_156001’s action is the inhibition of ALP activity . On a cellular level, this could lead to changes in phosphate levels within cells, affecting various cellular processes. For example, decreased ALP activity could lead to reduced bone mineralization, given the role of ALP in this process .

Eigenschaften

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S2/c25-17(22-19-21-16(12-27-19)15-9-5-2-6-10-15)13-28-20-24-23-18(26-20)11-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFRAPZALLWLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2544643.png)

![N-(2-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2544648.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B2544654.png)

![N-(1-(4-fluorophenyl)ethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2544656.png)

![N-(3,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2544658.png)

![2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B2544659.png)

![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)